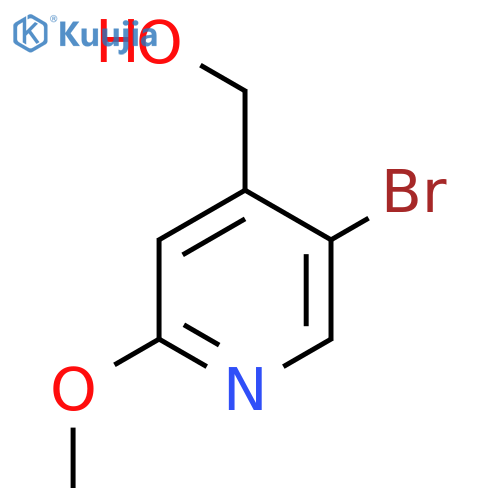Cas no 1227589-24-3 ((5-Bromo-2-methoxypyridin-4-yl)methanol)
5-ブロモ-2-メトキシピリジン-4-イルメタノールは、有機合成中間体として重要な化合物です。特に医薬品や農薬の開発において、ピリジン骨格を有する誘導体の合成に有用です。本製品の特徴として、ブロモ基とメトキシ基が隣接した位置に配置されており、選択的な官能基変換が可能です。また、メタノール基はエステル化や酸化反応など、さらなる修飾に適しています。高純度で安定性に優れ、保管や取り扱いが容易です。これらの特性から、複雑な有機分子の構築において効率的な中間体として活用されています。

1227589-24-3 structure
商品名:(5-Bromo-2-methoxypyridin-4-yl)methanol
CAS番号:1227589-24-3
MF:C7H8BrNO2
メガワット:218.047921180725
MDL:MFCD16607017
CID:4563910
PubChem ID:74891153
(5-Bromo-2-methoxypyridin-4-yl)methanol 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-methoxypyridine-4-methanol
- (5-Bromo-2-methoxypyridin-4-yl)methanol
- (5-Bromo-2-methoxy-4-pyridyl)methanol
- Y3907
- A934167
- Z2679906885
- EN300-300285
- AKOS024088566
- CS-0179470
- MFCD16607017
- AS-36559
- Z1269158635
- 1227589-24-3
- SCHEMBL17310189
-
- MDL: MFCD16607017
- インチ: 1S/C7H8BrNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3
- InChIKey: FZRPYDVZSSLDNR-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C=C1CO)OC
計算された属性
- せいみつぶんしりょう: 216.97384g/mol
- どういたいしつりょう: 216.97384g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 1
(5-Bromo-2-methoxypyridin-4-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-300285-0.1g |
(5-bromo-2-methoxypyridin-4-yl)methanol |
1227589-24-3 | 95% | 0.1g |
$88.0 | 2023-09-06 | |
| TRC | B416855-100mg |
(5-Bromo-2-methoxypyridin-4-yl)methanol |
1227589-24-3 | 100mg |
$ 210.00 | 2022-06-07 | ||
| Alichem | A023022713-250mg |
5-Bromo-2-methoxypyridine-4-methanol |
1227589-24-3 | 97% | 250mg |
$646.00 | 2023-09-03 | |
| Matrix Scientific | 202133-5g |
(5-Bromo-2-methoxy-4-pyridyl)methanol |
1227589-24-3 | 5g |
$3489.00 | 2023-09-07 | ||
| TRC | B416855-10mg |
(5-Bromo-2-methoxypyridin-4-yl)methanol |
1227589-24-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| Enamine | EN300-300285-10.0g |
(5-bromo-2-methoxypyridin-4-yl)methanol |
1227589-24-3 | 95% | 10g |
$1550.0 | 2023-05-03 | |
| Chemenu | CM364394-100mg |
5-Bromo-2-methoxypyridine-4-methanol |
1227589-24-3 | 95% | 100mg |
$134 | 2022-06-13 | |
| abcr | AB489728-1g |
(5-Bromo-2-methoxypyridin-4-yl)methanol; . |
1227589-24-3 | 1g |
€196.10 | 2024-08-02 | ||
| abcr | AB489728-5g |
(5-Bromo-2-methoxypyridin-4-yl)methanol; . |
1227589-24-3 | 5g |
€567.90 | 2024-08-02 | ||
| abcr | AB489728-10g |
(5-Bromo-2-methoxypyridin-4-yl)methanol; . |
1227589-24-3 | 10g |
€927.10 | 2024-08-02 |
(5-Bromo-2-methoxypyridin-4-yl)methanol 関連文献
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
1227589-24-3 ((5-Bromo-2-methoxypyridin-4-yl)methanol) 関連製品
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1227589-24-3)(5-Bromo-2-methoxypyridin-4-yl)methanol

清らかである:99%
はかる:5g
価格 ($):382.0